Lipophilicity (XLogP3) vs. Des-Methyl and Tetrahydrofuran Analogs
The target compound (CAS 626208-65-9) exhibits an XLogP3 of 2.3, compared to 1.9 for the direct des-methyl analog (CAS 510723-65-6) and 1.7 for the tetrahydrofuran analog (CAS 436096-91-2) [1]. Quantitatively, this represents a +0.4 and +0.6 log unit increase, respectively, corresponding to approximately 2.5-fold and 4.0-fold increases in octanol-water partition coefficient per log unit. The elevated lipophilicity positions 626208-65-9 closer to the CNS-permeable sweet spot (LogP 2–4) while retaining a TPSA of 43.6 Ų, which is identical to the des-methyl analog [2]. All three compounds share the same hydrogen bond donor (1) and acceptor count (4), isolating lipophilicity as the primary differentiating physicochemical parameter [1][2][3].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (C14H15NO3, MW 245.27) |
| Comparator Or Baseline | Des-methyl analog: XLogP3 = 1.9 (C13H13NO3, MW 231.25); Tetrahydrofuran analog: XLogP3 = 1.7 (C13H17NO3, MW 235.28) |
| Quantified Difference | ΔXLogP3 = +0.4 vs. des-methyl analog; ΔXLogP3 = +0.6 vs. tetrahydrofuran analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07; all three compounds share identical HBD (1) and HBA (4) counts, with TPSA = 43.6 Ų for target and des-methyl analogs (39.7 Ų for tetrahydrofuran analog). |
Why This Matters
Higher XLogP3 directly correlates with enhanced passive membrane permeability, making 626208-65-9 the preferred choice among these three analogs for CNS-targeted probe design or intracellular target engagement applications where improved permeability is required.
- [1] PubChem CID 1079395; CID 3150962; CID 3150963. Computed XLogP3 values: 2.3, 1.9, and 1.7, respectively. National Center for Biotechnology Information. View Source
- [2] PubChem CID 1079395. Topological Polar Surface Area = 43.6 Ų; Hydrogen Bond Donor Count = 1; Hydrogen Bond Acceptor Count = 4. View Source
- [3] PubChem CID 3150963. Topological Polar Surface Area = 39.7 Ų; Hydrogen Bond Donor Count = 1; Hydrogen Bond Acceptor Count = 4. View Source
